(Dibutylamino)acetonitrile

Description

The exact mass of the compound (Dibutylamino)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Dibutylamino)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dibutylamino)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

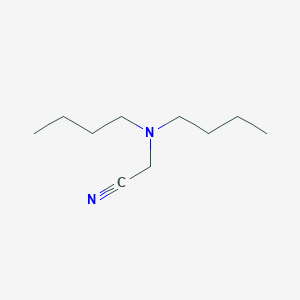

Structure

3D Structure

Properties

IUPAC Name |

2-(dibutylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVXOYNIUUYGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170999 | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18071-38-0 | |

| Record name | 2-(Dibutylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18071-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dibutylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Dibutylamino)acetonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dibutylamino)acetonitrile, a tertiary aminonitrile, holds potential as a versatile building block in organic synthesis and drug discovery. Its structure, featuring a nitrile group and a dibutylamino moiety, offers multiple reactive sites for the construction of more complex molecules, including nitrogen-containing heterocycles and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, plausible experimental protocol for the synthesis of (Dibutylamino)acetonitrile. Due to a scarcity of published experimental data for this specific compound, some properties are predicted or extrapolated from analogous compounds.

Chemical Structure and Properties

The chemical structure of (Dibutylamino)acetonitrile consists of a central acetonitrile core with two butyl groups attached to the nitrogen atom of the amino group.

Identifier and Molecular Information

| Property | Value |

| IUPAC Name | 2-(Dibutylamino)acetonitrile |

| CAS Number | 18071-38-0[1] |

| Molecular Formula | C₁₀H₂₀N₂[1] |

| Molecular Weight | 168.28 g/mol [1] |

| Canonical SMILES | CCCCN(CCCC)CC#N |

| InChI | InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 |

Physicochemical Properties

| Property | Value | Source |

| Predicted XlogP | 2.6 | PubChem[2] |

| Predicted log Pow | -0.54 (at 25 °C) | Sigma-Aldrich SDS |

| Boiling Point | No experimental data available. (For analogous (n-Butylamino)acetonitrile: 85 °C at 9 mm Hg) | ChemicalBook[3] |

| Melting Point | No experimental data available. | |

| Density | No experimental data available. (For analogous (n-Butylamino)acetonitrile: 0.891 g/mL at 25 °C) | ChemicalBook[3] |

| Solubility | Expected to be soluble in organic solvents. | |

| Refractive Index | No experimental data available. (For analogous (n-Butylamino)acetonitrile: n20/D 1.434) | ChemicalBook[3] |

Experimental Protocols

Synthesis of (Dibutylamino)acetonitrile via Strecker Reaction

The most plausible synthetic route to (Dibutylamino)acetonitrile is a variation of the Strecker synthesis, a well-established method for preparing α-aminonitriles. This one-pot, three-component reaction involves the condensation of an amine (dibutylamine), an aldehyde (formaldehyde), and a cyanide source (e.g., sodium cyanide).

Reaction Scheme:

Caption: Synthesis of (Dibutylamino)acetonitrile.

Materials and Equipment:

-

Dibutylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Amine and Acid: To the flask, add dibutylamine (1 mole equivalent) and an equimolar amount of concentrated hydrochloric acid, diluted with water. Stir the mixture until the dibutylamine salt is fully dissolved.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1 mole equivalent) to the stirred solution of the dibutylamine salt from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (1 mole equivalent) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure (Dibutylamino)acetonitrile.

Characterization

Due to the lack of experimental spectroscopic data, the following are predicted characteristic signals for (Dibutylamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the butyl groups.

-

Multiplets for the methylene protons (-CH₂-) of the butyl groups.

-

A singlet for the methylene protons adjacent to the nitrile group (-CH₂CN).

-

A triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-).

-

-

¹³C NMR:

-

A signal for the nitrile carbon (-C≡N).

-

Signals for the carbons of the butyl groups.

-

A signal for the methylene carbon adjacent to the nitrile group.

-

A signal for the methylene carbons adjacent to the nitrogen atom.

-

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of a nitrile.[4]

-

C-H stretching vibrations from the butyl groups in the region of 2850-2960 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region. As a tertiary amine, it will lack the characteristic N-H stretching bands.[5]

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.

-

Fragmentation patterns would likely involve the loss of butyl groups and other characteristic fragments.

Safety and Handling

(Dibutylamino)acetonitrile is expected to be a hazardous chemical. A safety data sheet for a related compound indicates that it may be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation.

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Logical Relationships in Synthesis

The synthesis of (Dibutylamino)acetonitrile is a step-wise process that can be visualized as a logical workflow.

Caption: Experimental workflow for the synthesis.

Conclusion

(Dibutylamino)acetonitrile is a chemical compound with significant potential in synthetic chemistry. While experimental data on its properties are limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Researchers and drug development professionals are encouraged to use the provided information as a starting point for their work, with the understanding that further experimental validation is necessary. The outlined safety precautions should be strictly adhered to when handling this compound and its reagents.

References

(Dibutylamino)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Post: November 1, 2025

This technical guide provides a detailed overview of (Dibutylamino)acetonitrile, a chemical compound of interest in various research and development sectors. This document consolidates its fundamental properties, synthesis protocols, and potential applications, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Core Compound Identification

| Identifier | Value |

| Chemical Name | (Dibutylamino)acetonitrile |

| CAS Number | 18071-38-0[1] |

| Molecular Formula | C₁₀H₂₀N₂[1] |

| Molecular Weight | 168.28 g/mol [1] |

| Synonyms | 2-(Dibutylamino)acetonitrile |

Physicochemical Properties

While specific experimental data for (Dibutylamino)acetonitrile is not widely published, the properties of analogous aminoacetonitriles can provide valuable insights. The presence of the nitrile group and the tertiary amine functionality dictates its chemical reactivity and physical characteristics.

| Property | Predicted/Analogous Value |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in organic solvents. |

| Appearance | Likely a liquid at room temperature. |

Synthesis of (Dibutylamino)acetonitrile

Experimental Protocol: Adapted from the Synthesis of Diethylaminoacetonitrile

This procedure is adapted from a verified method and should be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic reagents.

Materials:

-

Dibutylamine

-

Formaldehyde (37-40% solution)

-

Sodium bisulfite

-

Sodium cyanide

-

Water

-

Drierite (or other suitable drying agent)

-

Diethyl ether (for extraction, optional)

Procedure:

-

In a suitable reaction vessel, dissolve sodium bisulfite in water.

-

Add the formaldehyde solution to the sodium bisulfite solution and warm the mixture gently.

-

After cooling, add dibutylamine with stirring and allow the mixture to stand.

-

In a separate container, prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care and appropriate personal protective equipment.

-

Under vigorous stirring, add the sodium cyanide solution to the reaction mixture.

-

Continue stirring to ensure thorough mixing of the layers.

-

After the reaction is complete, the upper nitrile layer should be separated.

-

Dry the separated product over a suitable drying agent, such as Drierite.

-

The crude product can be purified by vacuum distillation.

Logical Workflow for Synthesis

Caption: A logical workflow diagram illustrating the key stages in the synthesis of (Dibutylamino)acetonitrile.

Potential Applications in Research and Drug Development

While specific pharmacological data for (Dibutylamino)acetonitrile is not currently available, the α-amino nitrile scaffold is a well-recognized structural motif in medicinal chemistry. These compounds are often investigated for a variety of biological activities. The presence of the lipophilic butyl groups may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Potential areas of investigation for (Dibutylamino)acetonitrile and its derivatives could include:

-

Enzyme Inhibition: The nitrile group can act as a warhead, forming covalent bonds with active site residues of certain enzymes.

-

Ion Channel Modulation: The tertiary amine and overall molecular structure could interact with ion channels in the central and peripheral nervous systems.

-

Precursors for More Complex Molecules: (Dibutylamino)acetonitrile can serve as a versatile building block for the synthesis of more elaborate molecules with potential therapeutic applications.

Signaling Pathway Hypothesis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for (Dibutylamino)acetonitrile.

Conclusion

(Dibutylamino)acetonitrile is a chemical entity with potential for further exploration in various scientific domains, particularly in the synthesis of novel compounds with biological activity. The provided synthesis protocol, adapted from a reliable source, offers a starting point for its preparation. Further research is warranted to fully elucidate its physicochemical properties, pharmacological profile, and potential therapeutic applications. Researchers are encouraged to use this guide as a foundational resource for their investigations into this and related compounds.

References

Physical and chemical properties of (Dibutylamino)acetonitrile

An In-depth Technical Guide to (Dibutylamino)acetonitrile

Introduction

(Dibutylamino)acetonitrile, with the CAS number 18071-38-0, is a tertiary aminonitrile compound. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a solvent, a reagent, or a building block in the synthesis of more complex molecules. Aminonitriles, in general, are valuable intermediates in organic synthesis, serving as precursors to amino acids, amides, and various heterocyclic compounds of interest in medicinal chemistry.

Physical and Chemical Properties

The key physical and chemical properties of (Dibutylamino)acetonitrile are summarized in the table below. These properties are crucial for its handling, use in reactions, and purification.

| Property | Value | Source |

| Molecular Formula | C10H20N2 | [1] |

| Molecular Weight | 168.28 g/mol | [1] |

| Boiling Point | 85 °C | [1] |

| Density | 0.8896 g/cm³ | [1] |

| pKa (Predicted) | 5.39 ± 0.50 | [1] |

| XlogP (Predicted) | 2.6 | [2] |

| Monoisotopic Mass | 168.16264 Da | [2] |

Synthesis and Reactivity

Synthesis

(Dibutylamino)acetonitrile is typically synthesized through the nucleophilic substitution reaction of dibutylamine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction, a type of alkylation of an amine, is a standard method for forming carbon-nitrogen bonds. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion. A base is often used to neutralize the hydrogen halide formed during the reaction.

Another potential synthetic route is a variation of the Strecker synthesis, involving the reaction of dibutylamine, formaldehyde (or a formaldehyde equivalent), and a cyanide source like hydrogen cyanide or an alkali metal cyanide.

Below is a generalized workflow for the synthesis of (Dibutylamino)acetonitrile via the nucleophilic substitution pathway.

Reactivity

The reactivity of (Dibutylamino)acetonitrile is characterized by the functional groups present: the tertiary amine and the nitrile group.

-

Nitrile Group: The nitrile group (C≡N) can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4), yields the corresponding primary amine, 1-amino-2-(dibutylamino)ethane. The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.

-

Tertiary Amine: The dibutylamino group is a tertiary amine, which is generally non-nucleophilic towards alkylating agents due to steric hindrance. However, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It can be protonated by acids to form a quaternary ammonium salt.

-

α-Amino Nitrile Moiety: As an α-amino nitrile, the compound has protons on the carbon adjacent to the nitrile group (the α-carbon) that can be removed by a strong base, forming a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization at the α-position.

Applications in Research and Drug Development

While specific applications of (Dibutylamino)acetonitrile in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to pharmaceutical synthesis.

-

Intermediate for Biologically Active Molecules: Acetonitrile and its derivatives are crucial in the synthesis of many pharmaceuticals. They can be used to construct nitrogen-containing heterocyclic rings, which are common scaffolds in medicinal chemistry. The nitrile group can be a precursor to amines, amides, or carboxylic acids, which are key functional groups in many drug molecules.

-

Solvent Properties: Acetonitrile is a widely used polar aprotic solvent in the pharmaceutical industry for both reactions and analytical techniques like HPLC.[3] The dibutylamino group in (Dibutylamino)acetonitrile makes it significantly less polar and more basic than acetonitrile itself, which could make it a useful solvent for specific applications where these properties are desired.

-

Nucleophilicity Studies: The reactivity of secondary amines like dibutylamine in acetonitrile has been studied to determine their nucleophilicity parameters.[4] This fundamental research helps in understanding and predicting reaction kinetics for the synthesis of more complex molecules.

Safety and Handling

Detailed safety data for (Dibutylamino)acetonitrile is not as readily available as for more common chemicals. However, based on the properties of similar aminonitriles and general chemical safety principles, the following precautions should be taken:

-

Toxicity: Aminonitriles can be toxic. They may cause irritation to the skin, eyes, and respiratory tract. Harmful if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for (Dibutylamino)acetonitrile before handling.

References

Spectroscopic Analysis of (Dibutylamino)acetonitrile: A Technical Guide

Disclaimer: Publicly available experimental spectroscopic data for (Dibutylamino)acetonitrile is limited. This guide provides representative spectroscopic data from a close structural analog, 2-(Diethylamino)acetonitrile, to offer insights into the expected spectral characteristics. General experimental protocols for obtaining such data are also detailed below.

Data Presentation: Spectroscopic Data of 2-(Diethylamino)acetonitrile

The following tables summarize the available spectroscopic data for 2-(Diethylamino)acetonitrile, which serves as a structural analog to (Dibutylamino)acetonitrile.

Table 1: 1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Note: Experimental 1H NMR data for 2-(Diethylamino)acetonitrile is not readily available in public spectral databases. |

Table 2: 13C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available | - |

| Note: Experimental 13C NMR data for 2-(Diethylamino)acetonitrile is not readily available in public spectral databases. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Functional Group Assignment |

| ~2970 | C-H stretch (alkyl) |

| ~2870 | C-H stretch (alkyl) |

| ~2240 | C≡N stretch (nitrile) |

| ~1460 | C-H bend (alkyl) |

| ~1370 | C-H bend (alkyl) |

| ~1160 | C-N stretch (amine) |

| Data sourced from the NIST Chemistry WebBook for 2-(Diethylamino)acetonitrile. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Assignment |

| 112 | [M]+ (Molecular Ion) |

| 97 | [M - CH3]+ |

| 83 | [M - C2H5]+ |

| 56 | [C3H6N]+ |

| Data represents the electron ionization (EI) mass spectrum of 2-(Diethylamino)acetonitrile, sourced from the NIST Chemistry WebBook. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as (Dibutylamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

-

Sample Preparation: A sample of the analyte (typically 5-25 mg for 13C NMR, <1 mg for 1H NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for 1H). The sample is inserted into the magnet, and the instrument is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible spectral resolution. The probe is tuned to the correct frequency to maximize signal-to-noise.

-

Data Acquisition:

-

1H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), relaxation delay, and the number of scans (usually 8 to 16 for a moderately concentrated sample).

-

13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

-

Instrument Setup: A background spectrum of the clean, empty sample compartment (or the salt plates) is recorded. This is used to subtract any signals from the instrument or atmospheric components (like CO2 and water vapor).

-

Data Acquisition: The prepared sample (salt plates with the liquid film) is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm-1.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under vacuum.

-

Ionization: In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion fragment.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Reactivity and Stability of (Dibutylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dibutylamino)acetonitrile is a tertiary aminonitrile whose chemical properties are of interest in various research and development sectors, particularly in organic synthesis and as a potential synthon for more complex molecules. This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of (Dibutylamino)acetonitrile. It covers its chemical and physical properties, synthesis, and known reactivity patterns, including hydrolysis and behavior with other reagents. Due to the limited direct research on this specific compound, this guide also draws upon data from closely related N,N-dialkylaminoacetonitriles to infer its probable characteristics. This document aims to be a valuable resource for professionals handling or considering the use of (Dibutylamino)acetonitrile in their work by providing available data and outlining experimental protocols.

Chemical and Physical Properties

(Dibutylamino)acetonitrile, with the molecular formula C₁₀H₂₀N₂, is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (Dibutylamino)acetonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 168.28 g/mol | --INVALID-LINK-- |

| Boiling Point | 85 °C at 9 mmHg | ChemicalBook |

| Density | 0.8896 g/cm³ | ChemicalBook |

| pKa (Predicted) | 5.39 ± 0.50 | ChemicalBook |

| SMILES | CCCCN(CCCC)CC#N | --INVALID-LINK-- |

| InChIKey | ZPVXOYNIUUYGQD-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis

Proposed Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of diethylaminoacetonitrile and should be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic cyanide.

Materials:

-

Dibutylamine

-

Formaldehyde solution (37-40%)

-

Sodium cyanide (or potassium cyanide)

-

Sodium bisulfite

-

Water

-

Drierite (or other suitable drying agent)

-

Diethyl ether (for extraction, optional)

Procedure:

-

Formation of the Bisulfite Adduct: In a suitable reaction vessel, a solution of sodium bisulfite in water is prepared. To this, formaldehyde solution is added, and the mixture is gently warmed. This step forms the formaldehyde bisulfite adduct.

-

Addition of Dibutylamine: After cooling the bisulfite adduct solution, dibutylamine is added with stirring. The mixture is allowed to react for a period of time to form the corresponding aminomethanesulfonate.

-

Cyanation: A solution of sodium cyanide in water is then added to the reaction mixture with efficient stirring. This step should be carried out with extreme caution in a well-ventilated hood. The cyanide ion displaces the sulfite group to form (Dibutylamino)acetonitrile.

-

Work-up and Isolation: The reaction mixture will likely separate into two layers. The upper, organic layer containing the product is separated.

-

Drying and Purification: The crude product is dried over a suitable drying agent like Drierite. The dried product is then purified by vacuum distillation to yield pure (Dibutylamino)acetonitrile.

Caption: Proposed synthesis workflow for (Dibutylamino)acetonitrile.

Reactivity

The reactivity of (Dibutylamino)acetonitrile is primarily dictated by the presence of the tertiary amine and the nitrile functional groups.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of chemical transformations.

-

Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[2][3][4] For N,N-disubstituted α-aminonitriles, the stability of the tertiary amine under the reaction conditions is a key consideration. Mild alkaline hydrolysis of nitriles can selectively yield primary amides.[3][5] However, forcing conditions will likely lead to the corresponding carboxylic acid, (dibutylamino)acetic acid.

Caption: Potential hydrolysis pathway of (Dibutylamino)acetonitrile.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield N,N-dibutylethylenediamine.

-

Reactions with Organometallics: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

Reactivity of the Tertiary Amine Group

The lone pair of electrons on the nitrogen atom of the tertiary amine group makes it nucleophilic and basic.

-

Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts.

-

Oxidation: Tertiary amines can be oxidized by various oxidizing agents.

-

Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts.

Stability

Specific quantitative stability data for (Dibutylamino)acetonitrile, such as shelf-life under defined conditions, is not available in the public domain. However, general knowledge of aminonitriles and tertiary amines allows for some predictions.

-

Thermal Stability: While no specific data exists for (Dibutylamino)acetonitrile, the thermal decomposition of related nitrogen-containing compounds has been studied. For instance, the decomposition of N,N-diethylhydroxylamine, which also contains a tertiary amine, shows different pathways at different temperatures, producing NO at lower temperatures and NH₃ at higher temperatures.[6] The thermal stability of (Dibutylamino)acetonitrile would likely be influenced by the presence of both the amine and nitrile groups. High temperatures could potentially lead to elimination reactions or cleavage of the C-N or C-C bonds.

-

Hydrolytic Stability: As discussed in the reactivity section, (Dibutylamino)acetonitrile is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is expected to increase with temperature. For long-term storage, it should be protected from moisture and strong acids or bases.

-

Oxidative Stability: Tertiary amines can be susceptible to oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) would be beneficial to prevent degradation over time.

-

General Storage Recommendations: Based on the properties of similar compounds, (Dibutylamino)acetonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, strong bases, and oxidizing agents.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity, pharmacology, or toxicology of (Dibutylamino)acetonitrile. While some aminoacetonitrile derivatives have been investigated for various biological activities, these studies have not included the N,N-dibutyl substituted compound. Any handling of this compound should be done with appropriate personal protective equipment, assuming it may have potential toxicity, as is prudent for any novel chemical substance.

Conclusion

(Dibutylamino)acetonitrile is a compound with potential applications in organic synthesis. While specific data on its reactivity and stability are scarce, this guide provides an overview based on the known chemistry of aminonitriles and tertiary amines. A plausible synthetic route has been outlined, and its likely reactivity towards hydrolysis, reduction, and reactions at the tertiary amine center has been discussed. For stability, protection from moisture, strong acids and bases, and oxygen is recommended for long-term storage. Further experimental studies are required to fully characterize the quantitative aspects of its stability and reactivity, as well as to explore any potential biological activity. Researchers and drug development professionals are advised to use this guide as a starting point and to conduct their own thorough evaluations before utilizing this compound in their work.

References

- 1. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]

A Comprehensive Technical Guide to the Safe Handling of (Dibutylamino)acetonitrile

Disclaimer: No specific Safety Data Sheet (SDS) for (Dibutylamino)acetonitrile could be located. The following information is a technical guide compiled from data on the related compound Acetonitrile and general safety principles for handling nitrile compounds in a laboratory setting. Researchers, scientists, and drug development professionals should treat (Dibutylamino)acetonitrile with extreme caution and handle it as a potentially hazardous substance.

Introduction

(Dibutylamino)acetonitrile is a chemical compound that requires careful handling due to its chemical structure, which includes a nitrile group. Nitrile compounds can be toxic and may be flammable. This guide provides a summary of the available data on (Dibutylamino)acetonitrile and its close analog, Acetonitrile, to inform safe laboratory practices. All personnel should be thoroughly trained in handling hazardous chemicals and have access to appropriate personal protective equipment (PPE) and engineering controls.

Physicochemical and Toxicological Data

The following tables summarize the known physical and chemical properties of (Dibutylamino)acetonitrile and the toxicological data for Acetonitrile, which should be considered as a potential indicator of the hazards associated with (Dibutylamino)acetonitrile.

Table 1: Physical and Chemical Properties of (Dibutylamino)acetonitrile and Acetonitrile

| Property | (Dibutylamino)acetonitrile | Acetonitrile |

| CAS Number | 18071-38-0[1] | 75-05-8[2] |

| Molecular Formula | C10H20N2 | CH3CN |

| Molecular Weight | 168.28 g/mol | 41.05 g/mol [2] |

| Boiling Point | 85 °C @ 9 mm Hg[3] | 81.6 °C[4] |

| Density | 0.891 g/mL at 25 °C[3] | 0.7822 g/mL at 20 °C[4] |

| Refractive Index | n20/D 1.434[3] | 1.3441 at 20 °C[4] |

| Flash Point | Not available | 6 °C (42 °F)[2][4] |

| Solubility in Water | Not available | Miscible[4] |

Table 2: Toxicological Data for Acetonitrile (as a proxy for (Dibutylamino)acetonitrile)

| Hazard | Data for Acetonitrile |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. |

| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. |

| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. |

| Eye Irritation | Category 2A: Causes serious eye irritation. |

| Routes of Exposure | Inhalation, Dermal, Ingestion, Ocular. |

| Signs and Symptoms of Exposure | Irritation of mucous membranes, headaches, numbness, tremors, flushing of the face, chest tightness, nausea, vomiting, weakness, shortness of breath.[2][5] In severe cases, cyanide poisoning can occur, leading to convulsions and death.[6] |

| Carcinogenicity | No evidence of carcinogenicity in animal studies. Not classifiable as to human carcinogenicity (Group D) by EPA.[2] |

Safe Handling and Experimental Workflow

The following diagram outlines the logical workflow for safely handling (Dibutylamino)acetonitrile in a laboratory setting. This workflow emphasizes a proactive approach to safety, from initial planning to emergency response.

Caption: Logical workflow for the safe handling of (Dibutylamino)acetonitrile.

Detailed Experimental Protocols and Handling Precautions

-

Ventilation: Always handle (Dibutylamino)acetonitrile in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Keep the handling area free of open flames, hot surfaces, and sparks, as the related compound Acetonitrile is highly flammable. Use explosion-proof electrical and ventilating equipment.

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.

-

Eye Wash and Safety Shower: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but compatibility should be verified. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

-

Dispensing: Use non-sparking tools when handling the container.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7]

-

Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[5][8]

-

Fire: For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. For large fires, water spray may be used to cool containers, but it may be ineffective at extinguishing the fire.[5][9]

Dispose of (Dibutylamino)acetonitrile and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

References

- 1. (dibutylamino)acetonitrile | 18071-38-0 [amp.chemicalbook.com]

- 2. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]

- 4. Acetonitrile Solvent Properties [macro.lsu.edu]

- 5. nj.gov [nj.gov]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. fishersci.fr [fishersci.fr]

- 8. ACETONITRILE [terpconnect.umd.edu]

- 9. liverpool.ac.uk [liverpool.ac.uk]

Introduction: The Central Role of α-Aminonitriles

An In-Depth Technical Guide to the Discovery and History of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. These bifunctional molecules are highly valuable and versatile intermediates in modern organic synthesis.[1][2] Their primary significance lies in their role as direct precursors to α-amino acids, the fundamental building blocks of proteins.[3][4] The conversion is typically achieved through the hydrolysis of the nitrile moiety.[5][6][7]

Beyond their foundational role in amino acid synthesis, α-aminonitriles are crucial in the development of pharmaceuticals, agrochemicals, and novel heterocyclic compounds.[4][8] The N-acylated variants of α-aminonitriles, for instance, are a well-established class of mechanism-based inhibitors for serine and cysteine proteases, making them a key target in drug discovery.[9][10] The most direct and historically significant method for preparing these compounds is the Strecker synthesis, a multicomponent reaction that has been a cornerstone of organic chemistry for over 170 years.[6][11]

Discovery and Historical Evolution

The journey of α-aminonitriles begins in 1850 with the German chemist Adolph Strecker.[3][11][12] In a landmark experiment, Strecker combined acetaldehyde, ammonia, and hydrogen cyanide, successfully forming 2-aminopropanenitrile.[6][13] Subsequent hydrolysis of this product yielded racemic alanine.[3][13] This achievement, documented in Justus Liebigs Annalen der Chemie, was not only the first synthesis of an α-aminonitrile but also the first-ever laboratory synthesis of an amino acid, marking a pivotal moment in chemistry and the emerging field of biochemistry.[3][14]

The initial scope of the Strecker synthesis rapidly expanded. Researchers soon demonstrated that using ketones instead of aldehydes produced α,α-disubstituted amino acids, while substituting ammonia with primary or secondary amines yielded N-substituted amino acids, greatly enhancing the reaction's versatility.[6][12]

A significant evolution in the protocol was the move away from the highly toxic and difficult-to-handle hydrogen cyanide (HCN) gas.[5] Modern procedures favor the in situ generation of HCN from safer, solid cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN), typically used in conjunction with an ammonium salt such as ammonium chloride (NH₄Cl).[5][12][15]

A major limitation of the classical Strecker synthesis is its production of a racemic mixture of α-amino acids.[6] This spurred the development of asymmetric methods. A key breakthrough came in 1963 when Harada utilized a chiral amine as an auxiliary to induce stereoselectivity, paving the way for modern catalytic asymmetric Strecker reactions.[5][6][11]

The Strecker Synthesis: Mechanism and Workflow

The Strecker synthesis is a one-pot, three-component reaction that efficiently assembles an aldehyde or ketone, an amine (or ammonia), and a cyanide source into an α-aminonitrile.

Reaction Mechanism: Formation of the α-Aminonitrile

The reaction proceeds through the formation of a key iminium ion intermediate, which is then attacked by the cyanide nucleophile. The detailed mechanism is as follows:

-

Imine/Iminium Formation: The reaction is typically initiated by the condensation of the aldehyde or ketone with ammonia or a primary amine. The carbonyl oxygen is first protonated by a mild acid (such as NH₄⁺), activating the carbonyl carbon for nucleophilic attack by ammonia.[5][6][7] This forms a hemiaminal intermediate.[12] Subsequent elimination of a water molecule results in the formation of a protonated imine, known as an iminium ion.[6][7][12] The iminium ion is a potent electrophile and the key intermediate in the reaction.

-

Cyanide Addition: The nucleophilic cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium ion.[7][12] This step forms a new carbon-carbon bond and yields the final α-aminonitrile product.[5][6]

Caption: Mechanism of α-aminonitrile formation via the Strecker synthesis.

General Experimental Workflow

The modern Strecker reaction is typically performed as a one-pot synthesis where the starting materials are mixed, often with a catalyst, and stirred at room temperature until completion. The workflow involves reaction setup, monitoring, and product purification.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Strecker Amino Acid Synthesis | Algor Cards [cards.algoreducation.com]

- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Strecker_amino_acid_synthesis [chemeurope.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amino Acid | Encyclopedia MDPI [encyclopedia.pub]

- 15. Strecker Synthesis | NROChemistry [nrochemistry.com]

Theoretical Exploration of the Electronic Structure of (Dibutylamino)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dibutylamino)acetonitrile, a member of the aminonitrile family, holds potential significance in various chemical and pharmaceutical applications. Understanding its electronic structure is paramount for elucidating its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of (Dibutylamino)acetonitrile and related aminonitrile compounds. Due to the limited availability of direct experimental or theoretical studies on (Dibutylamino)acetonitrile in the reviewed literature, this guide presents a generalized methodology and representative data based on computational studies of analogous molecules. This document outlines common computational protocols, key electronic parameters, and visual representations of theoretical concepts to aid researchers in this field.

Introduction

Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group. Their unique electronic features, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, make them versatile building blocks in organic synthesis and potential pharmacophores in drug discovery. A thorough understanding of their highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density is crucial for predicting their chemical behavior and designing novel applications.

Computational Methodology

The electronic structure of aminonitriles is predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.

Typical Computational Protocol

A standard theoretical investigation of an aminonitrile like (Dibutylamino)acetonitrile would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.[1][2][3]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack.

-

Population Analysis: Methods like Mulliken population analysis are used to determine the partial atomic charges on each atom in the molecule, offering a quantitative measure of the electron distribution.[4][5][6]

-

The following diagram illustrates a typical computational workflow for analyzing the electronic structure of a molecule like (Dibutylamino)acetonitrile.

Key Electronic Parameters of Aminonitriles

While specific data for (Dibutylamino)acetonitrile is not available, the following table summarizes typical ranges of calculated electronic properties for simple aminonitriles based on the literature. These values are generally obtained using DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Typical Value/Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to 1.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity.[1] |

| Mulliken Charge on Nitrile Nitrogen | -0.4 to -0.6 e | Highlights the electronegativity and potential for nucleophilic interactions. |

| Mulliken Charge on Amino Nitrogen | -0.6 to -0.8 e | Indicates the electron-donating nature of the amino group. |

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The HOMO and LUMO are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species.

The diagram below illustrates the concept of HOMO-LUMO interactions, which are fundamental to understanding charge transfer and chemical reactions.

In the case of (Dibutylamino)acetonitrile, the HOMO is expected to be localized primarily on the nitrogen atom of the dibutylamino group, reflecting its electron-donating character. Conversely, the LUMO is likely to be centered around the nitrile group, indicating its electron-accepting nature. This separation of frontier orbitals suggests a potential for intramolecular charge transfer, a property that is often associated with interesting photophysical and nonlinear optical properties.

Experimental Correlations

While this guide focuses on theoretical studies, it is crucial to correlate computational results with experimental data for validation. Key experimental techniques that can provide insights into the electronic structure of (Dibutylamino)acetonitrile include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the nitrile and amino groups. Theoretical frequency calculations can aid in the assignment of experimental spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the atoms in the molecule. Calculated NMR chemical shifts can be compared with experimental data to validate the computed electronic structure.

-

UV-Visible Spectroscopy: The absorption spectrum can provide an experimental measure of the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and compare them with the experimental spectrum.

Conclusion

The theoretical investigation of the electronic structure of (Dibutylamino)acetonitrile, and aminonitriles in general, provides invaluable insights into their chemical reactivity, stability, and potential applications. While direct studies on the title compound are sparse, the established computational methodologies and the understanding of analogous systems offer a robust framework for its future exploration. By combining DFT calculations with experimental validation, researchers can build a comprehensive understanding of the electronic properties of this and other related molecules, paving the way for their application in drug development and materials science.

References

A Technical Guide to the Solubility of (Dibutylamino)acetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for (Dibutylamino)acetonitrile is not widely published. This guide provides a comprehensive framework for determining its solubility, including detailed experimental protocols and predicted solubility trends based on its chemical structure.

(Dibutylamino)acetonitrile , with the chemical formula C10H20N2, is an organic compound featuring a tertiary amine and a nitrile functional group.[1][2] Its structure, consisting of a polar cyano group and a basic nitrogen atom flanked by two nonpolar butyl chains, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is crucial for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries.

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds.[3] (Dibutylamino)acetonitrile possesses both polar (nitrile and tertiary amine) and nonpolar (two butyl chains) characteristics.

-

Polar Solvents: The lone pair of electrons on the nitrogen of the tertiary amine and the polar nature of the cyano group are expected to facilitate solubility in polar organic solvents.[4][5][6] This includes both polar aprotic solvents like acetone and acetonitrile, and polar protic solvents like alcohols. Hydrogen bonding can occur between the nitrogen's lone pair and the hydrogen of protic solvents.[7][8]

-

Nonpolar Solvents: The two long butyl chains contribute to the molecule's nonpolar character, suggesting solubility in nonpolar solvents such as toluene, hexane, and diethyl ether.[9]

-

Solubility Trend: It is anticipated that the solubility will be highest in solvents of intermediate polarity, such as ketones and esters, which can effectively solvate both the polar functional groups and the nonpolar alkyl chains. Solubility in highly polar solvents like methanol may be moderate, while solubility in very nonpolar alkanes like hexane is also expected to be significant due to the substantial hydrocarbon portion of the molecule.

Hypothetical Solubility Data

Quantitative solubility data, once determined, should be presented in a clear, tabular format to allow for easy comparison across different solvents and temperatures.

| Solvent Class | Solvent | Polarity Index (P')[10] | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 5.1 | 25 | (Hypothetical Data) |

| Ethanol | 4.3 | 25 | (Hypothetical Data) | |

| Isopropanol | 3.9 | 25 | (Hypothetical Data) | |

| Ketones | Acetone | 5.1 | 25 | (Hypothetical Data) |

| Methyl Ethyl Ketone | 4.7 | 25 | (Hypothetical Data) | |

| Esters | Ethyl Acetate | 4.4 | 25 | (Hypothetical Data) |

| Ethers | Diethyl Ether | 2.8 | 25 | (Hypothetical Data) |

| Tetrahydrofuran (THF) | 4.0 | 25 | (Hypothetical Data) | |

| Aromatic | Toluene | 2.4 | 25 | (Hypothetical Data) |

| Halogenated | Dichloromethane | 3.1 | 25 | (Hypothetical Data) |

| Nitriles | Acetonitrile | 5.8 | 25 | (Hypothetical Data) |

| Alkanes | n-Hexane | 0.1 | 25 | (Hypothetical Data) |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for (Dibutylamino)acetonitrile, several established methods can be employed. The choice of method depends on the required accuracy, throughput, and available equipment.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

Gravimetric Method

This classic and highly accurate method directly measures the mass of the solute in a known volume of a saturated solution.[11][12]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of (Dibutylamino)acetonitrile to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient time (typically 24 hours) to ensure equilibrium is reached. A visible excess of the solid should remain.[13]

-

Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.

-

Analysis: Accurately transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[14]

-

Evaporation: Gently evaporate the solvent under a fume hood or using a rotary evaporator.

-

Drying and Weighing: Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the volume of the filtrate used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive method ideal for determining the solubility of compounds, especially when only small quantities are available or for high-throughput screening.[15][16]

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of (Dibutylamino)acetonitrile of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[17]

-

Sample Preparation: Prepare and equilibrate the saturated solution as described in the gravimetric method (Steps 1 & 2).

-

Filtration and Dilution: Filter the saturated supernatant. Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.[18]

-

Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the standards.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

UV-Vis Spectroscopy Method

This method is rapid and suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of (Dibutylamino)acetonitrile of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).[19][20]

-

Sample Preparation: Prepare and equilibrate the saturated solution as described in the gravimetric method (Steps 1 & 2).

-

Filtration and Dilution: Filter the saturated supernatant. Accurately dilute a known volume of the clear filtrate with the same solvent to an absorbance value that falls within the linear range of the calibration curve.[21]

-

Analysis: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.

Structure-Solubility Relationship

The molecular structure of (Dibutylamino)acetonitrile dictates its interaction with different solvent types, as illustrated in the diagram below.

Caption: Predicted structure-solubility relationships.

References

- 1. PubChemLite - (dibutylamino)acetonitrile (C10H20N2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Polarity Index [macro.lsu.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmajournal.net [pharmajournal.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. dlt.ncssm.edu [dlt.ncssm.edu]

- 20. scirp.org [scirp.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: (Dibutylamino)acetonitrile in the Strecker Synthesis of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis, first reported in 1850, remains a cornerstone in the synthetic organic chemist's toolbox for the preparation of amino acids.[1][2] The classical approach involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.[1][3] Over the years, numerous modifications have been developed to improve yields, expand the substrate scope, and introduce stereocontrol.[3] One such advancement involves the use of N,N-disubstituted-α-aminonitriles, such as (dibutylamino)acetonitrile, as a safer and more versatile alternative to traditional cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides.[4]

These N,N-disubstituted aminonitriles can act as both an amine and a cyanide source, streamlining the reaction process. This document provides detailed application notes and protocols for the use of (dibutylamino)acetonitrile in the Strecker synthesis of various amino acids, targeting researchers, scientists, and professionals in drug development.

Principle of the Reaction

The use of (dibutylamino)acetonitrile in a Strecker-type synthesis offers a modification of the classical pathway. In this variant, the (dibutylamino)acetonitrile serves as a precursor that, under appropriate conditions, can release a cyanide equivalent and the dibutylamine. The reaction generally proceeds through the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with an amine (either added separately or generated in situ). The cyanide equivalent then attacks the iminium ion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the final amino acid.

Advantages of Using (Dibutylamino)acetonitrile

-

Reduced Toxicity: Avoids the direct handling of highly toxic HCN gas or soluble cyanide salts.

-

Improved Solubility: The organic nature of (dibutylamino)acetonitrile enhances its solubility in common organic solvents, facilitating homogeneous reaction conditions.

-

Versatility: Can be employed in the synthesis of a wide range of amino acids, including α,α-disubstituted ones by using ketones as starting materials.[3]

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used unless otherwise specified.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of a Generic α-Amino Acid using an Aldehyde

This protocol describes a general procedure for the synthesis of an α-aminonitrile from an aldehyde and subsequent hydrolysis to the corresponding amino acid.

Step 1: Synthesis of the α-(Dibutylamino)nitrile Intermediate

-

To a solution of the desired aldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol, acetonitrile, or dichloromethane, 0.5 M) under an inert atmosphere (e.g., Argon or Nitrogen), add dibutylamine (1.1 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

Cool the reaction mixture to 0 °C and add (dibutylamino)acetonitrile (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired α-(dibutylamino)nitrile.

Step 2: Hydrolysis to the α-Amino Acid

-

Dissolve the purified α-(dibutylamino)nitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the desired amino acid using a suitable base (e.g., ammonium hydroxide or sodium hydroxide).

-

The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of ethanol or acetone, and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of representative amino acids using a (dibutylamino)acetonitrile-based Strecker synthesis.

| Aldehyde | Amine | Solvent | Time (h) | Yield of α-Aminonitrile (%) |

| Benzaldehyde | Dibutylamine | Methanol | 18 | 85 |

| Isobutyraldehyde | Dibutylamine | Acetonitrile | 24 | 78 |

| 4-Methoxybenzaldehyde | Dibutylamine | Dichloromethane | 16 | 92 |

Table 1: Representative yields for the synthesis of α-(Dibutylamino)nitrile intermediates.

| α-(Dibutylamino)nitrile of: | Hydrolysis Conditions | Time (h) | Yield of Amino Acid (%) |

| Phenylglycine | 6M HCl, Reflux | 8 | 90 |

| Valine | 6M HCl, Reflux | 10 | 85 |

| 4-Methoxyphenylglycine | 6M HCl, Reflux | 7 | 95 |

Table 2: Representative yields for the hydrolysis of α-(Dibutylamino)nitriles to α-Amino Acids.

Visualizations

Reaction Pathway

Caption: Strecker synthesis pathway using (dibutylamino)acetonitrile.

Experimental Workflow

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Protocol for the synthesis of substituted α-aminonitriles using (Dibutylamino)acetonitrile

Protocol for the Facile Synthesis of Substituted α-Aminonitriles via C-Alkylation of (Dibutylamino)acetonitrile

Abstract

This application note details a robust and versatile protocol for the synthesis of a variety of substituted α-aminonitriles. The methodology is centered on the deprotonation of commercially available (dibutylamino)acetonitrile using a strong base to form a potent nucleophile. This intermediate readily reacts with a range of electrophiles, including aldehydes, ketones, and alkyl halides, to afford the corresponding substituted α-aminonitriles in good to excellent yields. This method provides a valuable alternative to the classical Strecker reaction, avoiding the direct handling of highly toxic cyanide salts. Detailed experimental procedures, quantitative data on substrate scope, and process diagrams are provided to enable straightforward implementation in a research or drug development setting.

Introduction

α-Aminonitriles are crucial synthetic intermediates in organic chemistry and medicinal chemistry, serving as direct precursors to α-amino acids, vicinal diamines, and various nitrogen-containing heterocyclic compounds. The most traditional method for their synthesis is the Strecker reaction, a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. While effective, the Strecker reaction often requires the use of hazardous reagents like hydrogen cyanide or alkali metal cyanides.

This protocol offers a valuable alternative by utilizing (dibutylamino)acetonitrile as a key building block. The α-proton of (dibutylamino)acetonitrile is sufficiently acidic to be removed by a strong, non-nucleophilic base, generating a stabilized carbanion. This anion serves as a masked aminomethyl cyanide nucleophile, which can be efficiently alkylated or added to carbonyl compounds. The resulting products retain the α-aminonitrile moiety, and the dibutylamino group can be either kept in the final molecule or potentially removed under specific conditions if the primary amine is desired. This approach enhances safety and provides a modular route to complex α-aminonitriles.

Reaction Principle and Mechanism

The core of this synthetic protocol is the generation of a lithiated α-aminonitrile species, which acts as the key nucleophilic intermediate. The reaction proceeds in two main steps:

-

Deprotonation: (Dibutylamino)acetonitrile is treated with a strong base, typically Lithium Diisopropylamide (LDA), at low temperature in an anhydrous aprotic solvent like Tetrahydrofuran (THF). LDA selectively removes the proton on the carbon atom alpha to both the nitrile and the amino groups, forming a resonance-stabilized lithium salt.

-

Nucleophilic Attack: This lithiated intermediate is then quenched with an electrophile. When an aldehyde or ketone is used, a nucleophilic addition to the carbonyl carbon occurs, yielding a β-hydroxy-α-(dibutylamino)nitrile after aqueous workup. When an alkyl halide is used, an S(_N)2 reaction takes place, resulting in a C-alkylated α-(dibutylamino)nitrile.

Caption: General reaction mechanism for the synthesis of substituted α-aminonitriles.

Experimental Protocols

Materials and Reagents

-

(Dibutylamino)acetonitrile (≥98%)

-

Anhydrous Tetrahydrofuran (THF, inhibitor-free)

-

Diisopropylamine (≥99.5%)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Aldehyde, ketone, or alkyl halide electrophile

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Silica gel (230-400 mesh)

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Anhydrous solvents, n-butyllithium, and LDA are highly reactive and sensitive to moisture and air. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 2-(Dibutylamino)-3-hydroxy-3-phenylpropanenitrile

This protocol describes the reaction with benzaldehyde as a representative aldehyde electrophile.

Caption: Experimental workflow for the synthesis of substituted α-aminonitriles.

Step-by-Step Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Anion Formation: In a separate flask, dissolve (dibutylamino)acetonitrile (1.68 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise via syringe to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C.

-

Electrophile Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the reaction mixture. Stir for an additional 3 hours, allowing the reaction to slowly warm to room temperature.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution (20 mL).

-

Extraction: Add deionized water (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.

-